molecular formula C12H16N2O2 B11949362 N-(phenylcarbamoyl)pentanamide

N-(phenylcarbamoyl)pentanamide

Cat. No.: B11949362
M. Wt: 220.27 g/mol
InChI Key: PYNVVJNPBFKWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(phenylcarbamoyl)pentanamide is an organic compound belonging to the amide class It consists of a pentanamide backbone with a phenylcarbamoyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylcarbamoyl)pentanamide typically involves the amidation reaction between pentanoyl chloride and aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the amidation of isobutyryl methyl acetate with aniline, followed by purification steps to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(phenylcarbamoyl)pentanamide can undergo various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Hydrolysis: Pentanoic acid and aniline.

    Reduction: N-(phenylcarbamoyl)pentanamine.

    Substitution: Various substituted phenyl derivatives depending on the specific reaction conditions.

Scientific Research Applications

N-(phenylcarbamoyl)pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(phenylcarbamoyl)pentanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

N-(phenylcarbamoyl)pentanamide can be compared with other amides, such as:

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-(phenylcarbamoyl)pentanamide

InChI

InChI=1S/C12H16N2O2/c1-2-3-9-11(15)14-12(16)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,13,14,15,16)

InChI Key

PYNVVJNPBFKWHY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.